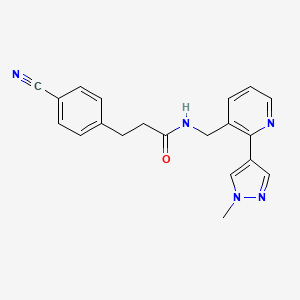
3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H18N4O2
- Molecular Weight : 346.4 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been identified as a potential androgen receptor antagonist , which suggests its role in modulating androgen signaling pathways. This modulation is critical in conditions such as prostate cancer, where androgen signaling is a significant factor in tumor growth.
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole and pyridine moieties have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
-
Cytotoxicity Studies :
- A study reported that derivatives similar to this compound exhibited IC50 values ranging from 60 nM to 580 nM against different cancer cell lines, including gastric and breast cancer cells .
- The presence of the pyrazole ring has been linked to enhanced cytotoxicity, likely due to its ability to interfere with key cellular processes involved in cancer progression .
- Selectivity :
Other Biological Activities
In addition to anticancer properties, there are indications that this compound may possess other pharmacological activities:
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties, suggesting potential utility in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have hinted at neuroprotective activities associated with pyrazole derivatives, which could be beneficial in neurodegenerative conditions.
Case Study 1: Cytotoxicity Evaluation
A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The study found that compounds with the cyanophenyl group exhibited significant cytotoxicity, particularly against gastric cancer cells (IC50 = 60 nM), highlighting their potential as therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the pyrazole ring and the introduction of different substituents could enhance biological activity. For instance, substituents such as methoxy or chloro groups significantly increased potency against specific cancer types .
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-25-14-18(13-24-25)20-17(3-2-10-22-20)12-23-19(26)9-8-15-4-6-16(11-21)7-5-15/h2-7,10,13-14H,8-9,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMQMIJYZVJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














